2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole
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Overview
Description
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a methoxybenzylidene hydrazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the desired thiazole derivative. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Chemical Reactions Analysis
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form new hydrazone derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, although more research is needed to confirm these effects.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes or proteins, leading to its antimicrobial and antioxidant effects. The exact molecular pathways are still under investigation, but it is thought to involve the disruption of cellular processes and oxidative stress pathways .
Comparison with Similar Compounds
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
(2E)-2-(4-Methoxybenzylidene)-2H-1,4-benzothiazin-3(4H)-one: This compound shares a similar methoxybenzylidene moiety but differs in the core structure, which is a benzothiazinone instead of a thiazole.
(2E,5E)-2-(4-Methoxybenzylidene)-5-(4-methylbenzylidene)cyclopentanone: This compound has a cyclopentanone core and exhibits different chemical properties and reactivity compared to the thiazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15N3OS |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15N3OS/c1-21-15-9-7-13(8-10-15)11-18-20-17-19-16(12-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20)/b18-11+ |
InChI Key |
TVHIARIRJKWZOJ-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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